molecular formula C22H23N5O2 B2598519 1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline CAS No. 1396857-62-7

1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline

Katalognummer: B2598519
CAS-Nummer: 1396857-62-7
Molekulargewicht: 389.459
InChI-Schlüssel: LLHJEXDIAZKHCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline” is a complex organic molecule. It contains an indoline group, a piperidine ring, and a 1,2,4-oxadiazole ring, which is substituted with a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring, in particular, is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of similar compounds include their molecular weight, hydrogen bond donor and acceptor counts, rotatable bond count, and topological polar surface area .

Wissenschaftliche Forschungsanwendungen

GPR119 Agonist for Anti-diabetic Agents

The chemical structure resembling 1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline has been identified as a potent GPR119 agonist. GPR119 is targeted for its potential in anti-diabetic treatments. Modifications to the central alkylene spacer of the lead compound, including the addition of a carbonyl group and a methyl group, significantly enhanced its agonistic activity. This research led to the discovery of compounds that, when administered orally, effectively lowered plasma glucose levels and stimulated glucose-dependent insulin secretion in rat models, highlighting their potential as anti-diabetic agents (Sato et al., 2014).

Antimicrobial Activity from Isonicotinic Acid Hydrazide Derivatives

Another aspect of scientific research involving similar chemical structures focuses on the antimicrobial properties derived from isonicotinic acid hydrazide derivatives. The conversion of these derivatives through specific reactions led to the creation of compounds with notable antimicrobial activities. This study is pivotal for the development of new antimicrobial agents, showcasing a broad spectrum of activity against various microorganisms, which could be instrumental in addressing the growing concern of antibiotic resistance (Bayrak et al., 2009).

Serotonin 5-HT1B/1D Receptor Antagonism

Research also delves into the differential effects of serotonin 5-HT1B/1D receptor antagonists, with compounds structurally related to this compound showing potential therapeutic applications in treating depression. By antagonizing the 5-HT1B/1D receptors, these compounds increase 5-HT levels in the dentate gyrus, suggesting their efficacy in treating depressive disorders without the side effects associated with traditional antidepressants (Roberts et al., 1998).

Cancer Treatment through c-Met/ALK Inhibition

The development of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones represents a significant stride in cancer research. These compounds, by targeting c-Met/ALK pathways, have shown potent inhibitory effects on tumor growth, particularly in gastric carcinoma models. This research underscores the therapeutic potential of such compounds in treating cancers that are responsive to c-Met/ALK inhibition, offering hope for more effective and targeted cancer therapies (Li et al., 2013).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, some oxadiazole derivatives have been investigated for their ability to produce nitric oxide, a signaling molecule with various biological effects .

Eigenschaften

IUPAC Name

2,3-dihydroindol-1-yl-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-15-24-21(29-25-15)17-8-9-20(23-13-17)26-11-4-6-18(14-26)22(28)27-12-10-16-5-2-3-7-19(16)27/h2-3,5,7-9,13,18H,4,6,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHJEXDIAZKHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.